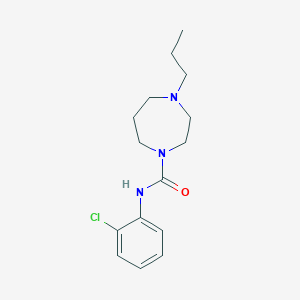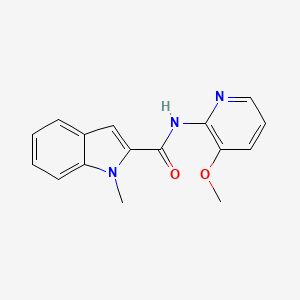![molecular formula C16H17NO2 B7528617 (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol is a chemical compound that belongs to the family of beta-adrenergic agonists. It is commonly known as Indacaterol and is used as a bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD). The chemical structure of Indacaterol is unique and has been the subject of scientific research to understand its mechanism of action and physiological effects.
Mécanisme D'action
Indacaterol acts as a selective beta-2 adrenergic receptor agonist, which means it binds to and activates the beta-2 adrenergic receptor in the lungs. This results in the relaxation of the smooth muscle surrounding the airways, leading to bronchodilation and improved airflow. Indacaterol has a long duration of action, which allows for once-daily dosing.
Biochemical and Physiological Effects:
Indacaterol has been shown to have several biochemical and physiological effects in the lungs. It increases cyclic adenosine monophosphate (cAMP) levels, which leads to the activation of protein kinase A (PKA) and subsequent phosphorylation of various proteins involved in bronchodilation. In addition, Indacaterol has been shown to reduce airway inflammation and mucus production, which are common features of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol.
Avantages Et Limitations Des Expériences En Laboratoire
Indacaterol has several advantages as a research tool. It is highly selective for the beta-2 adrenergic receptor, which allows for the specific investigation of beta-adrenergic signaling pathways. In addition, its long duration of action allows for sustained activation of the receptor. However, Indacaterol has limitations as well. It is a synthetic compound and may not fully mimic the physiological effects of endogenous beta-adrenergic agonists. In addition, its clinical use as a bronchodilator may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the research on Indacaterol. One area of interest is the investigation of its effects on other tissues and organs beyond the lungs. Another potential direction is the development of novel beta-2 adrenergic receptor agonists with improved selectivity and duration of action. Finally, the use of Indacaterol as a research tool to investigate the molecular mechanisms underlying beta-adrenergic signaling could lead to the development of new therapeutic targets for the treatment of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol and other respiratory diseases.
Méthodes De Synthèse
The synthesis of Indacaterol involves several steps, starting from the reaction of 3-hydroxybenzaldehyde with ethylmagnesium bromide to form a Grignard reagent. This reagent reacts with 2-(2-bromoethyl)-1H-indene-1,3(2H)-dione to form the intermediate compound. The intermediate is then reacted with (R)-2-amino-1-phenylethanol to form the final product, (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol.
Applications De Recherche Scientifique
Indacaterol has been extensively studied for its therapeutic potential in the treatment of (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol. It has been shown to improve lung function and reduce exacerbations in patients with (1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol. In addition to its clinical applications, Indacaterol has also been used as a research tool to investigate the molecular mechanisms underlying beta-adrenergic signaling.
Propriétés
IUPAC Name |
(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-13-6-3-4-11(8-13)10-17-16-14-7-2-1-5-12(14)9-15(16)19/h1-8,15-19H,9-10H2/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAACMZCSQATRM-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NCC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)NCC3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7528539.png)

![2-methyl-N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7528557.png)
![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
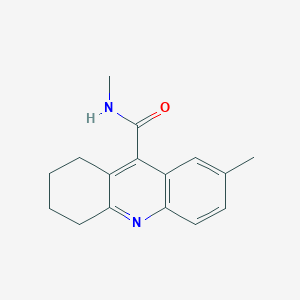
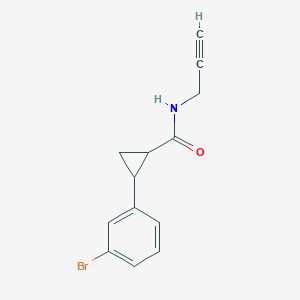
![N-[(E)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-6-methyl-4-phenylquinazolin-2-amine](/img/structure/B7528595.png)
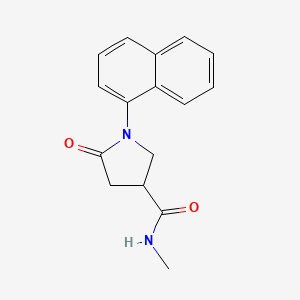
![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)

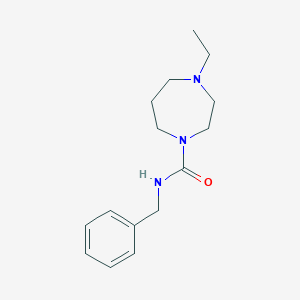
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
